molecular formula C16H14BrFN2O3 B11557177 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide

Cat. No.: B11557177
M. Wt: 381.20 g/mol
InChI Key: JARQIXJDMVHFEV-DJKKODMXSA-N
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Description

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group, which is linked to a substituted phenyl ring and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2-(4-fluorophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Advanced purification techniques, such as column chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used. The reactions are performed under mild to moderate conditions.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed. The reactions are conducted under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Reduced forms, such as hydrazines or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules. It can be used in the preparation of heterocyclic compounds and other bioactive molecules.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in biochemical assays and molecular biology research.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide
  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance the compound’s potency and selectivity in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H14BrFN2O3

Molecular Weight

381.20 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C16H14BrFN2O3/c1-22-15-7-2-12(17)8-11(15)9-19-20-16(21)10-23-14-5-3-13(18)4-6-14/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI Key

JARQIXJDMVHFEV-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=C(C=C2)F

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

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